Decafluorotriphenylphosphine oxide
Overview
Description
Decafluorotriphenylphosphine oxide is a chemical compound with the molecular formula C18H5F10OP. It is known for its unique structure, which includes a phosphine oxide group bonded to three phenyl rings, each substituted with fluorine atoms. This compound is typically a white crystalline solid and is soluble in organic solvents. It is valued for its strong oxidative properties and photostability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decafluorotriphenylphosphine oxide can be synthesized through various methods. One common approach involves the reaction of triphenylphosphine with fluorinating agents such as elemental fluorine or xenon difluoride. The reaction is typically carried out under controlled conditions to ensure complete fluorination of the phenyl rings .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Decafluorotriphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides.
Substitution Reactions: Reagents such as organolithium compounds and Grignard reagents are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized organic compounds, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Scientific Research Applications
Decafluorotriphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the fluorination of aromatic compounds.
Biology: Its oxidative properties make it useful in biochemical studies involving oxidative stress and related pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modify biological molecules.
Mechanism of Action
The mechanism by which decafluorotriphenylphosphine oxide exerts its effects is primarily through its strong oxidative properties. It can interact with various molecular targets, including nucleophiles and electron-rich species, leading to the formation of oxidized products. The pathways involved often include electron transfer processes and the generation of reactive oxygen species .
Comparison with Similar Compounds
Triphenylphosphine oxide: Lacks the fluorine substitution, resulting in different reactivity and stability.
Hexafluorotriphenylphosphine oxide: Contains fewer fluorine atoms, leading to different chemical properties.
Uniqueness: Decafluorotriphenylphosphine oxide is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring strong oxidative properties and resistance to degradation .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)-phenylphosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5F10OP/c19-7-9(21)13(25)17(14(26)10(7)22)30(29,6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDKBGZCHVGKCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5F10OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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